Coumarin 545T

Catalog No.
S629995
CAS No.
155306-71-1
M.F
C26H26N2O2S
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 545T

CAS Number

155306-71-1

Product Name

Coumarin 545T

IUPAC Name

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3

InChI Key

MSDMPJCOOXURQD-UHFFFAOYSA-N

SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C

Canonical SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C

The exact mass of the compound Coumarin 545T is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coumarin 545T (C545T) is a green-emitting fluorescent dopant utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and laser dye formulations. Structurally distinguished from baseline coumarins by its tetramethyl-substituted julolidine-like framework, C545T offers an emission profile with a photoluminescence peak at 506 nm and an absorption maximum at 473 nm. From a procurement and manufacturability standpoint, C545T is selected for its quantitative thermal stability, featuring a decomposition temperature (Td) of ≥ 250 °C, which ensures minimal degradation during high-vacuum sublimation processes. Furthermore, its enhanced solubility compared to unsubstituted coumarin derivatives facilitates integration into both vacuum-deposited and solution-processed optoelectronic workflows, establishing it as a highly processable material for green emission .

Procuring generic coumarin dyes, such as Coumarin 6 or unsubstituted Coumarin 545, as direct substitutes for C545T frequently results in severe efficiency roll-off due to concentration quenching. In standard coumarins, flat molecular architectures promote strong intermolecular π-π stacking and excimer formation at doping concentrations above 1%, which rapidly quenches luminescence and shifts the emission spectrum . C545T circumvents this limitation through the strategic incorporation of four bulky methyl groups, providing steric hindrance that suppresses aggregation and allows manufacturers to increase target doping concentrations to 2–4% [1]. Consequently, substituting C545T with a generic analog restricts the manufacturing process window, compromises charge balance in the emission layer, and limits the maximum achievable current efficiency of the final device [1].

Steric Bulk-Driven Resistance to Concentration Quenching

In heavily doped emission layers, C545T demonstrates measurable resistance to aggregation-induced quenching compared to traditional fluorescent dopants. While standard coumarin derivatives typically suffer severe efficiency roll-off at doping levels above 1%, C545T maintains a current efficiency of 12.5 cd/A even at an elevated target doping ratio of 4% in an Alq3 host [1]. This heavy doping capability promotes direct charge trapping and improves the overall charge balance within the device [1].

Evidence DimensionOptimal Doping Concentration & Efficiency Retention
Target Compound Data4% doping ratio yielding 12.5 cd/A
Comparator Or BaselineStandard coumarins (severe quenching at >1% doping)
Quantified Difference4x increase in viable doping concentration window
ConditionsAlq3 host matrix, luminance from 100 to 15,000 cd/m2

Enables manufacturers to utilize higher dopant concentrations to optimize charge balance and device stability without triggering catastrophic efficiency loss.

Horizontal Transition Dipole Orientation for Enhanced Light Outcoupling

The molecular orientation of a dopant within a host matrix critically dictates the light outcoupling efficiency of an OLED. C545T exhibits a preferential horizontal alignment of its transition dipole moments when doped into an Alq3 host, achieving an orientation factor (Θ) of 0.14, which corresponds to 86% horizontal orientation[1]. In contrast, perfectly isotropic emitters possess an orientation factor of 0.333. This horizontal alignment allows C545T-based devices to achieve an external quantum efficiency (EQE) of 6.9%, effectively breaking the classical 5% EQE limit for conventional fluorescent emitters [1].

Evidence DimensionTransition Dipole Moment Orientation (Θ)
Target Compound DataΘ = 0.14 (86% horizontal orientation)
Comparator Or BaselineIsotropic emitter baseline (Θ = 0.333, ~33% horizontal)
Quantified Difference53% absolute increase in horizontal dipole alignment
ConditionsVacuum-deposited Alq3 host matrix at room temperature

Maximizes the proportion of generated light that escapes the device, directly translating to higher brightness and energy efficiency without requiring complex optical outcoupling structures.

Compatibility with Next-Generation TADF Sensitization

While C545T is traditionally used in Alq3 hosts, it exhibits quantitative compatibility with advanced Thermally Activated Delayed Fluorescence (TADF) host systems, a critical factor for modern hyperfluorescence architectures. When doped at 0.5% into a blended TADF host (TCTA:Tm3PyBPZ), C545T achieves a maximum current efficiency of 39.6 cd/A and an EQE of 11.9% [1]. This represents a significant enhancement over the ~12.8 cd/A baseline typically achieved when C545T is used in conventional Alq3 hosts[1], driven by nearly 100% reverse intersystem crossing (RISC) yield in the host.

Evidence DimensionMaximum Current Efficiency (cd/A)
Target Compound Data39.6 cd/A (in TADF host)
Comparator Or Baseline12.8 cd/A (in conventional Alq3 host)
Quantified Difference209% increase in current efficiency
ConditionsBlended TADF host (TCTA:Tm3PyBPZ) vs. Alq3 host

Proves that C545T is a scalable terminal emitter capable of harvesting triplet excitons in cutting-edge TADF-sensitized commercial OLEDs.

Commercial Green OLED Displays Requiring High Outcoupling

Leveraging its 86% horizontal transition dipole orientation, C545T is a scientifically validated green dopant for vacuum-deposited OLEDs where maximizing light outcoupling is critical. By breaking the classical 5% EQE limit for fluorescent emitters, it allows display manufacturers to achieve higher brightness at lower current densities, thereby extending panel lifespan[1].

Terminal Emitters in TADF-Sensitized Hyperfluorescence

Due to its Förster energy transfer compatibility with blended hosts, C545T serves as an efficient terminal emitter in TADF OLEDs. By utilizing hosts with near 100% reverse intersystem crossing (RISC), C545T can harvest otherwise wasted triplet excitons, pushing external quantum efficiencies to 11.9% and current efficiencies to 39.6 cd/A [2].

Heavily Doped Charge-Balanced Emission Layers

In device architectures that suffer from poor electron/hole balance, C545T can be procured to act as a direct charge-trapping dopant. Its steric bulk allows for heavy doping concentrations (up to 4%) without severe aggregation-induced quenching, enabling engineers to finely tune the charge balance and stabilize device efficiency across a wide range of luminance levels [3].

High-Concentration Tunable Laser Gain Media

Beyond OLEDs, the tetramethyl substitution of C545T makes it highly valuable for liquid and solid-state laser applications. Its enhanced solubility and resistance to concentration quenching allow it to be formulated at high concentrations (e.g., 3 mM), yielding broad tunable laser emission in the 501–574 nm spectrum with higher conversion efficiencies compared to legacy coumarin dyes [4].

XLogP3

6.7

Wikipedia

C545T

Dates

Last modified: 08-15-2023

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